molecular formula C16H12N4O7 B3854389 4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid

4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid

Cat. No. B3854389
M. Wt: 372.29 g/mol
InChI Key: CINWJNUJCYISJS-FPLPWBNLSA-N
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Description

4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid, also known as DNP-BOA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of nitroaromatic compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Advanced Polymer-Supported Peptide Synthesis

A study conducted by Baker et al. (1988) explored the use of 2,4-Dinitrophenyl-L-phenylalanine in polymer-supported peptide synthesis. They examined its application in the creation of peptides using a polymer matrix, showcasing its utility in advanced peptide synthesis techniques (Baker et al., 1988).

Synthesis of Formazans as Antimicrobial Agents

Sah et al. (2014) researched the synthesis of formazans using a compound structurally related to 4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid. Their study involved creating antimicrobial agents, indicating the potential of these compounds in developing new antimicrobial treatments (Sah et al., 2014).

Synthesis and Intramolecular Cyclization

Rubtsov and Zalesov (2003) conducted research on the synthesis and intramolecular cyclization of N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids, closely related to the compound . This research sheds light on the compound's reactivity and potential applications in creating more complex molecular structures (Rubtsov & Zalesov, 2003).

Microwave-Assisted Synthesis for Biologically Active Species

Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, highlighting the compound's role as a biologically active species and its potential for further derivatization. This approach underscores the importance of efficient synthesis methods in exploiting the compound's biological applications (Uguen et al., 2021).

Tryptophan Fluorescence Quenching and Toxicity Mechanism

A study by Huţanu and Pintilie (2013) investigated the fluorescence quenching properties of various dinitrophenols, including 2,4-dinitrophenol, which is structurally related to the compound of interest. Their research contributes to understanding the toxicity mechanisms of these compounds (Huţanu & Pintilie, 2013).

Kinetic Study

of Phenolysis of Dinitrophenyl ThiocarbonatesCastro et al. (2003) performed a kinetic study on the reactions of phenols with dinitrophenyl thiocarbonates, closely related to the compound . This research aids in understanding the chemical behavior of these compounds in reaction kinetics and mechanisms, providing valuable insights for potential scientific applications (Castro et al., 2003).

Synthesis and Antimicrobial Activity of Derivatives

Koz’minykh et al. (2004) explored the synthesis and antimicrobial activity of derivatives related to 4-oxo-2-butenoic acids. Their work contributes to the ongoing search for new antimicrobial agents and highlights the potential pharmaceutical applications of these compounds (Koz’minykh et al., 2004).

Photolysis Studies for Organic Synthesis

Neadle and Pollitt (1967) investigated the photolysis of N-2,4-dinitrophenyl-α-amino-acids, closely related to the target compound. Their research is significant in organic synthesis, especially in understanding the behavior of these compounds under specific conditions like photolysis (Neadle & Pollitt, 1967).

properties

IUPAC Name

(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O7/c21-15(7-8-16(22)23)18-11-3-1-10(2-4-11)17-13-6-5-12(19(24)25)9-14(13)20(26)27/h1-9,17H,(H,18,21)(H,22,23)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINWJNUJCYISJS-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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